5-Bromo-2,4-dihydroxybenzamide
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Overview
Description
5-Bromo-2,4-dihydroxybenzamide is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzamide, featuring bromine and hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dihydroxybenzamide typically involves the bromination of 2,4-dihydroxybenzamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. This often includes steps such as recrystallization and purification to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxybenzamide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxybenzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2,4-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and bromine groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dihydroxybenzamide
- 2,4-Dihydroxybenzamide
- 5-Bromo-2,4-dihydroxybenzoic acid
Uniqueness
5-Bromo-2,4-dihydroxybenzamide is unique due to the specific positioning of its bromine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H6BrNO3 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
5-bromo-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-3(7(9)12)5(10)2-6(4)11/h1-2,10-11H,(H2,9,12) |
InChI Key |
MOVVOUGMFMBWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C(=O)N |
Origin of Product |
United States |
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